molecular formula C7H6N2O2 B1293821 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one CAS No. 20348-09-8

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one

Katalognummer: B1293821
CAS-Nummer: 20348-09-8
Molekulargewicht: 150.13 g/mol
InChI-Schlüssel: ANHQLUBMNSSPBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is a useful research compound. Its molecular formula is C7H6N2O2 and its molecular weight is 150.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 122276. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

  • One-Pot Synthesis : 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one derivatives are effectively synthesized using a one-pot process from 1,4-dihydropyridines. This synthesis involves electrophilic interaction and nucleophile presence, leading to stereoselective formation of bicyclic heterocycles (Kumar et al., 2011).

  • Anodic Monofluorination : These derivatives undergo regioselective anodic fluorination, providing α-monofluorinated products. This process uses an undivided cell and yields moderate results (Iwayasu et al., 2002).

  • Synthesis of Derivatives : The chemical structure of this compound allows for the creation of various derivatives, contributing to a wide range of potential applications in pharmaceutical and medicinal chemistry. This includes the creation of compounds like pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives (Arrault et al., 2002).

  • Preparation of Pyrido[2,3-b][1,4]oxazin-2-ones : These compounds are synthesized using a one-pot annulation process involving N-substituted-2-chloroacetamides and 2-halo-3-hydroxypyridines. The process features a Smiles rearrangement and cyclization, emphasizing the versatility of this compound in synthetic chemistry (Cho et al., 2003).

  • Microwave-assisted Synthesis : This compound is also synthesized using microwave irradiation via Smiles rearrangement, demonstrating a highly efficient and time-saving method for producing these derivatives (Hua et al., 2008).

Safety and Hazards

According to Sigma-Aldrich, the compound has a hazard statement of H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which involve rinsing cautiously with water for several minutes in case of contact with eyes .

Wirkmechanismus

Target of Action

It has been identified as a nonsteroidal mineralocorticoid antagonist . Mineralocorticoid receptors are nuclear receptors that bind mineralocorticoids, such as aldosterone, and regulate sodium, potassium, and water levels in the body.

Mode of Action

As a nonsteroidal mineralocorticoid antagonist, 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one likely binds to mineralocorticoid receptors, preventing them from interacting with their natural ligands. This inhibits the receptors’ activity and disrupts the regulation of sodium, potassium, and water levels .

Biochemical Pathways

Given its role as a mineralocorticoid antagonist, it likely impacts pathways related to electrolyte and fluid balance .

Result of Action

As a mineralocorticoid antagonist, it would be expected to alter electrolyte and fluid balance at the cellular level .

Biochemische Analyse

Biochemical Properties

2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound can act as an inhibitor or activator of these enzymes, depending on the context of the reaction. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events essential for signal transduction pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, the compound has been shown to inhibit cell proliferation and induce apoptosis by disrupting the fibroblast growth factor receptor (FGFR) signaling pathway . This disruption leads to decreased cell survival and increased cell death, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. The compound can inhibit enzyme activity by occupying the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis, suggesting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target pathways. At higher doses, toxic or adverse effects may be observed, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence metabolite levels by modulating enzyme activity, leading to changes in the concentration of key intermediates and end products. These interactions can have downstream effects on cellular metabolism, impacting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its accumulation in certain tissues may enhance its therapeutic effects or lead to adverse outcomes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes. For example, localization to the nucleus may enhance its ability to regulate gene expression, while localization to the cytoplasm may facilitate its interactions with cytosolic enzymes .

Eigenschaften

IUPAC Name

4H-pyrido[3,2-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-6-4-11-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHQLUBMNSSPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174255
Record name 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20348-09-8
Record name 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20348-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20348-09-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122276
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Reactant of Route 2
Reactant of Route 2
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Reactant of Route 3
Reactant of Route 3
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Reactant of Route 4
Reactant of Route 4
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Reactant of Route 5
Reactant of Route 5
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Reactant of Route 6
Reactant of Route 6
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one
Customer
Q & A

Q1: How do 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives interact with their targets and what are the downstream effects?

A1: Research suggests that certain derivatives of 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one, specifically N-substituted variations, exhibit promising anticancer activity. One such derivative, 4-(4-nitrobenzyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (NPO), has been shown to target the NF-κB signaling pathway in hepatocellular carcinoma (HCC) cells []. NPO inhibits the DNA binding ability of the p65 subunit of NF-κB, subsequently suppressing the expression of NF-κB-regulated genes involved in cell survival, proliferation, and metastasis. This disruption of the NF-κB pathway ultimately leads to apoptosis (programmed cell death) in HCC cells [].

Q2: What is the Structure-Activity Relationship (SAR) observed for 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one derivatives, particularly regarding their anticancer and mineralocorticoid antagonist activity?

A2: Research indicates that modifications to the core structure of 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one can significantly impact its biological activity. For instance, introducing a 4-nitrobenzyl substituent at the nitrogen atom (as in NPO) led to potent antiproliferative activity against HCC cells by targeting the NF-κB signaling pathway [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.